Journal Name:IEEE Open Journal of Nanotechnology
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A Facile Raman Spectroscopy Method for Online Monitoring of Crystal Plane Orientation of Favipiravir
IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1248/cpb.c22-00881
The efficiency of pharmacotherapy is significantly influenced by the crystal habit and polymorphic form of the drugs. Especially due to the anisotropy of different facets in crystalline material, crystal habit impacts the physicochemical properties and behaviors of a drug, which has been rarely reported. This paper describes a facile method for online monitoring of crystal plane orientation of favipiravir (T-705) by Raman spectroscopy. Firstly, we investigated the synergy of multiple physicochemical fields (solvation, agitated flow fields, etc.), and then prepared favipiravir crystals with different orientations in a controllable manner. Secondly, to establish the connection between crystal planes and Raman spectra, the favipiravir crystals were theoretically analyzed at the molecular and structural levels using density functional theory (DFT) and three dimensional (3D) visualization tools. Finally, we based on standard samples and applied it to 12 actual samples to evaluate the crystal habit of favipiravir. The results are similar to the classical X-ray diffraction (XRD) method. Additionally, the XRD method is difficult to be monitored online, while the Raman method is non-contact, fast, and requires no sample preparation, showing a great application prospect in the pharmaceutical process.
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IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1248/cpb.c23-00090
Molded tablets are manufactured by molding wet powder at low pressure and drying. Typically, water-soluble polymers are used as a binder; however, the ratio to achieve both tablet strength and rapid disintegration is limited, and designing an optimal formulation according to the active ingredients can be challenging. In addition, production may be temporarily interrupted owing to the adherence of wet powder to the inside of the mortar, which can hamper stable production. Therefore, optimization was performed by design of experiments to utilize the disaccharide trehalose as a binder for molded tablets. We formulated placebo tablets with high tablet strength and rapid disintegration. On examining the tablet interior, we confirmed the formation of solid bridges between particles and high porosity, suggesting that trehalose can be used as a binder for molded tablets. The viscosity of the trehalose saturated solution was lower than that of the polyvinyl alcohol (PVA) solution (3.8 wt%). Moreover, the trehalose formulation exhibited a significantly lower wet powder adhesion rate to the upper punch than the PVA formulation. This study provided valuable results for the future formulation design of molded tablets.
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IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1248/cpb.c23-00045
In planetary centrifugal wet granulation, the binder is often mixed into the formulation as a powder, followed by the addition of a wetting liquid, in a single step. Therefore, the amount and dispersion of the wetting liquid are important factors that determining granulation success and granules characteristics. In this study, granulation experiments, according to the Box–Behnken design, were performed. Further, the effects of equipment parameters, namely, processing speed, processing time, and vessel size, on the minimum amount of wetting liquid required to enable granulation and dispersion state in the vessel were statistically analyzed. Placebo granules were formulated with lactose hydrate and corn starch (7 : 3), using sodium carmellose as a binder. Results showed that the amount of wetting liquid decreased with increase in processing speed, processing time, and vessel size; however, the dispersion state of the wetting liquid was not significantly affected. Analysis of the effects of the equipment parameters on granule characteristics showed that a larger vessel size was proportional to a larger median diameter and smaller particle-size distribution width (span), and a faster processing speed was proportional to a smaller span. Furthermore, granules with the target properties could be prepared according to the parameters estimated from the model. In conclusion, the equipment parameters for controlling the amount of wetting liquid, which affected the granule properties, were clarified.
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IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1248/cpb.c22-00779
Two new compounds, named eudesm-4(15),7-diene-3α,9β,11-triol (1) and eudesm-4(15),7-diene-1β,3α,9β,11-tetraol (2) together with three known sesquiterpene lactones (1S,5R,7R,10R)-secoatractylolactone (3), (1S,5R,7R,10R)-secoatractylolactone-11-O-β-D-glucopyranoside (4) atractylenolide III (5) were isolated from the rhizomes of Atractylodes macrocephala. Their structures were elucidated by using one-dimensional (1D) and 2D-NMR spectra and high resolution electrospray ionization (HR-ESI)-MS data. Compound 5 exhibited the most active anti-inflammatory activity with IC50 values of 27.5 µM in inhibiting of nitric oxide production. Compounds 1, 2, and 3 showed moderate effects while compound 4 was inactive.
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IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-05-01 , DOI: 10.1248/cpb.c22-00922
Screening for bioactivity related to anti-infective, anti-methicillin-resistant Staphylococcus aureus (MRSA) and anti-viral activity, led us to identify active compounds from a methanol extract of Litsea japonica (Thub.) Juss. and the hot water extract of bark of Cinnamomum sieboldii Meisn (also known as Karaki or Okinawa cinnamon). The two main components in these extracts were identified as the catechin trimers (+)-cinnamtannin B1 and pavetannin B5. Moreover, these extracts exhibited anti-severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) activity. The structures of these catechin trimers were previously determined by chemical and spectroscopic methods. Pavetanin B5 has never been reported to be isolated as a pure form and has been obtained as a mixture with another component. Although other groups have reported the putative structure of pavetannin B5, preparation of the methylated derivative of pavetannin B5 in this study allowed us to obtain the pure form for the first time as the undecamethyl derivative and confirm its exact structure. Commercially available (+)-cinnamtannin B1 and aesculitannin B (C2′-epimer of cinnamtannin B1) both of which contained pavetannin B5 as a minor component, and C. sieboldii bark extract (approx. 5/2 mixture of (+)-cinnamtannin B1/pavetannin B5) were assessed for anti-SARS-CoV-2 activity. Both C. sieboldii bark extract and commercially available aesculitannin B showed viral growth inhibitory activity.
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IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1248/cpb.c23-00115
Benzalkonium chloride (BAC) is a useful preservative for ophthalmic solutions but has some disadvantageous effects on corneal epithelium, especially keratinocytes. Therefore, patients requiring the chronic administration of ophthalmic solutions may suffer from damage due to BAC, and ophthalmic solutions with a new preservative instead of BAC are desired. To resolve the above situation, we focused on 1,3-didecyl-2-methyl imidazolium chloride (DiMI). As a preservative for ophthalmic solutions, we evaluated the physical and chemical properties (absorption to a sterile filter, solubility, heat stress stability, and light/UV stress stability), and also the anti-microbial activity. The results indicated that DiMI was soluble enough to prepare ophthalmic solutions, and was stable under severe heat and light/UV conditions. In addition, the anti-microbial effect of DiMI as a preservative was considered to be stronger than BAC. Moreover, our in vitro toxicity tests suggested that DiMI is safer to humans than BAC. Considering the test results, DiMI may be an excellent candidate for a new preservative to replace BAC. If we can overcome manufacturing process issues (soluble time and flushing volume) and the insufficiency of toxicological information, DiMI may be widely adopted as a safe preservative, and immediately contribute to the increased well-being of all patients.
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IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-05-01 , DOI: 10.1248/cpb.c22-00728
This review highlights the cocrystals of active pharmaceutical ingredients (APIs) derived from traditional Chinese medicines (TCMs) in categories, ∆pKa rule, preparation, characterization, and physicochemical properties, reported in 113 literature reports. It is founded that the formation of all of the cocrystals is in accordance with ∆pKa rule. Three preparation methods such as evaporation cocrystallization, grinding method, and suspension method, are used most, accounting for 44, 27, and 16%, respectively. Almost all cocrystals are characterized by powder X-ray diffraction (PXRD). Thermal analysis techniques are used for 81% of cocrystals, and more than half of cocrystals are characterized by IR. Forty-four percent of cocrystals are determined by single crystal X-ray diffraction (SXRD) since it is difficult to get the single crystals of cocrystals. Most cocrystals of APIs in TCMs exhibit 1–10 folds enhancement in solubility, dissolution, dissolution rate, and bioavailability, and a few of them are increased by dozens or even hundreds of times in these properties. This review provides a meaningful reference for more and more APIs in TCMs prepared for pharmaceutical cocrystals in future.
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IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1248/cpb.c22-00924
In pharmaceutics, substandard drug manufacturing can sometimes occur. Usually, end-product release tests are conducted to detect defective products, but in many cases, they are not able to identify the root causes of quality defects. In recent years, chemical imaging techniques have been widely used to study quality defects by visualizing the distribution of components in solid dosage forms. However, in most studies, the causes are predicted from images of ingredients, and the impact of each factor is unclear. In this study, we prepared model tablets and intentionally changed only the distribution of disintegrants, and visualized this distribution using the Raman chemical imaging technique to evaluate the effect on the dissolution behavior of the tablets. We found that tablet disintegration occurs completely when the amount of disintegrant is sufficient to disintegrate the tablet and is distributed throughout the tablet, even if the distribution is not uniform. In contrast, if there was a large area where the disintegrant was not present, the tablet did not disintegrate sufficiently. This suggests that it is more important that a sufficient amount of disintegrant is present throughout the tablet rather than the degree of deviation of disintegrant distribution.
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IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1248/cpb.c23-00395
As an extension of our research on providing a chemical library of side-chain fluorinated vitamin D3 analogues, we newly designed and synthesized 26,27-difluoro-25-hydroxyvitamin D3 (1) and 26,26,27,27-tetrafluoro-25-hydroxyvitamin D3 (2) using a convergent method applying the Wittig−Horner coupling reaction between CD-ring ketones (13,14) and A-ring phosphine oxide (5).The basic biological activities of analogues, 1, 2, and 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 [HF-25(OH)D3] were examined. Although the tetrafluorinated new compound 2 exhibited higher binding affinity for vitamin D receptor (VDR) and resistance to CYP24A1-dependent metabolism compared with the difluorinated 1 and its non-fluorinated counterpart 25-hydroxyvitamin D3 [25(OH)D3], HF-25(OH)D3 showed the highest activity among these compounds. Osteocalcin promoter transactivation activity of these fluorinated analogues was tested, and it decreased in the order of HF-25(OH)D3, 2, 1, and 25(OH)D3 in which HF-25(OH)D3 showed 19-times greater activity than the natural 25(OH)D3.
IEEE Open Journal of Nanotechnology ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1248/cpb.c22-00747
Itraconazole, a commonly used antifungal drug in the clinic approved by U.S. Food and Drug Administration (FDA), has been gradually found to have anti-tumor, angiogenesis inhibition and other pharmacological activities. However, its poor water solubility and potential toxicity limited its clinical application. In order to improve the water solubility and reduce the side effects caused by the high concentration of itraconazole, a novel preparation method of itraconazole sustained release microspheres was established in this study. Firstly, five kinds of polylactic acid-glycolic acid (PLGA) microspheres loaded with itraconazole were prepared by oil/water (O/W) emulsion solvent evaporation and then characterized by infrared spectroscopy. Then the particle size and morphology of the microspheres were observed by scanning electron microscope (SEM) and transmission electron microscope (TEM). After that, the particle size distribution, drug loading rate, entrapment efficiency, and drug release experiments were evaluated. Our results showed the microspheres prepared in this study had uniform particle size distribution and good integrity. Further study found that the average drug loading of the five kinds of microspheres prepared with PLGA 7505, PLGA 7510, PLGA 7520, PLGA 5020 and PLGA 0020 were 16.88, 17.72, 16.72, 16.57, and 16.64%, respectively, and the encapsulation rate all reached about 100%. More surprisingly, the release experimental results showed that the microspheres prepared with PLGA 7520 did not show sudden release, showing good sustained release performance and high drug release rate. To sum up, this study optimized the preparation method of sustained-release microspheres without sudden release, which provides a new solution for the delivery of itraconazole in the clinic.
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Supplementary Information
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